Cas no 823-39-2 (2-Amino-3,4-dimethylpyridine)

2-Amino-3,4-dimethylpyridine structure
2-Amino-3,4-dimethylpyridine structure
Nome do Produto:2-Amino-3,4-dimethylpyridine
N.o CAS:823-39-2
MF:C7H10N2
MW:122.167701244354
MDL:MFCD02247162
CID:1027106
PubChem ID:11007884

2-Amino-3,4-dimethylpyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-3,4-dimethylpyridine
    • 3,4-Dimethylpyridin-2-amine
    • 3,4-Dimethyl-2-pyridinamine
    • (3,4-dimethyl-pyridin-2-yl)-amine
    • CS-0061162
    • 2-Pyridinamine, 3,4-dimethyl-
    • dimethyl amino pyridine
    • SB75618
    • SY047178
    • J-507765
    • MFCD02247162
    • 3,4-Dimethyl-pyridin-2-ylamine
    • GJHFAHVMZHRUFR-UHFFFAOYSA-N
    • Di-methyl-amino-pyridine
    • AKOS013446874
    • BCP9000084
    • A856058
    • AB11611
    • SCHEMBL34938
    • SCHEMBL8567554
    • CHEMBL61939
    • FT-0741782
    • DS-14394
    • 823-39-2
    • DTXSID90451562
    • DIMETHYL AMINOPYRIDINE
    • BDBM50091809
    • dimethyl-aminopyridine
    • EN300-94993
    • dimethyl-amino-pyridine
    • 3,4-Dimethyl-2-pyridinamine (ACI)
    • 3,4-Lutidine, 2-amino- (7CI, 8CI)
    • DB-075832
    • MDL: MFCD02247162
    • Inchi: 1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9)
    • Chave InChI: GJHFAHVMZHRUFR-UHFFFAOYSA-N
    • SMILES: N1C=CC(C)=C(C)C=1N

Propriedades Computadas

  • Massa Exacta: 122.084398327g/mol
  • Massa monoisotópica: 122.084398327g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 92.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 38.9Ų
  • XLogP3: 1.2

Propriedades Experimentais

  • Densidade: 1.039
  • Ponto de Fusão: 81-82 ºC
  • Ponto de ebulição: 251 ºC
  • Ponto de Flash: 129 ºC
  • Pressão de vapor: 0.0±0.5 mmHg at 25°C

2-Amino-3,4-dimethylpyridine Informações de segurança

2-Amino-3,4-dimethylpyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM119258-5g
2-Amino-3,4-dimethylpyridine
823-39-2 97%
5g
$395 2024-07-23
Cooke Chemical
BD8792431-1g
3,4-Dimethylpyridin-2-amine
823-39-2 97%
1g
RMB 846.40 2025-02-21
eNovation Chemicals LLC
D504067-1g
2-AMINO-3,4-DIMETHYLPYRIDINE
823-39-2 95%
1g
$345 2024-05-24
eNovation Chemicals LLC
K08020-50g
2-Amino-3,4-dimethylpyridine
823-39-2 97%
50g
$3100 2023-09-01
TRC
A607645-1000mg
2-Amino-3,4-dimethylpyridine
823-39-2
1g
$ 1470.00 2023-04-19
eNovation Chemicals LLC
Y1289389-250mg
3,4-Dimethyl-2-pyridinamine
823-39-2 97%
250mg
$300 2024-06-05
abcr
AB438086-250mg
3,4-Dimethylpyridin-2-amine; .
823-39-2
250mg
€125.60 2025-03-07
eNovation Chemicals LLC
Y1289389-1g
3,4-Dimethyl-2-pyridinamine
823-39-2 97%
1g
$540 2024-06-05
ChemScence
CS-0061162-100mg
3,4-Dimethylpyridin-2-amine
823-39-2
100mg
$61.0 2022-04-26
ChemScence
CS-0061162-5g
3,4-Dimethylpyridin-2-amine
823-39-2
5g
$837.0 2022-04-26

2-Amino-3,4-dimethylpyridine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, reflux
2.1 Solvents: Trichloroethylene ;  12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux
3.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, 180 °C
3.2 Reagents: Water ;  rt
Referência
Synthesis of two potential heterocyclic amine food mutagens
Tanga, Mary J.; et al, Journal of Heterocyclic Chemistry, 2008, 45(3), 661-665

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, 180 °C
1.2 Reagents: Water ;  rt
Referência
Synthesis of two potential heterocyclic amine food mutagens
Tanga, Mary J.; et al, Journal of Heterocyclic Chemistry, 2008, 45(3), 661-665

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Trichloroethylene ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux
2.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, 180 °C
2.2 Reagents: Water ;  rt
Referência
Synthesis of two potential heterocyclic amine food mutagens
Tanga, Mary J.; et al, Journal of Heterocyclic Chemistry, 2008, 45(3), 661-665

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Acetone ,  Water ;  15 min, rt; 2 - 3 h, 30 - 70 °C
1.2 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  0 °C; 0 °C → 75 °C; 0.5 - 1.5 h, 75 °C
Referência
Synthesis of 2-pyridinamines and their alkyl derivatives from 2-cyanopyridines
Dai, Liyan; et al, Huagong Xuebao (Chinese Edition), 2007, 58(3), 670-672

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium amide
Referência
Metal-chelating 1,3-bis(2-pyridylimino)isoindolines
Siegl, Walter O., Journal of Heterocyclic Chemistry, 1981, 18(8), 1613-18

2-Amino-3,4-dimethylpyridine Raw materials

2-Amino-3,4-dimethylpyridine Preparation Products

2-Amino-3,4-dimethylpyridine Literatura Relacionada

  • 1. Notes
    Yusuf Ahmad,M. S. Habib,M. Iqbal,M. Ikram Qureshi,J. Cymerman Craig,J. L. Garnett,Diana M. Temple,A. Fischer,D. A. R. Happer,J. Vaughan,Adrien Albert,Robert E. Willette,J. J. Daly,R. E. Banks,R. N. Haszeldine,H. Sutcliffe,R. J. S. Beer,R. A. Slater,W. P. Griffith,M. H. Benn,Ellis K. Fields,J. H. Beard,P. H. Plesch,W. Carruthers,A. G. Douglas,A. R. Battersby,R. J. Francis,A. W. Johnson,Diane Oldfield,R. Rodrigo,N. Shaw,D. R. Clifford,D. Woodcock,R. L. Edwards,N. Kale,A. J. Birch,D. A. White,A. J. Edwards,M. A. Mouty,R. D. Peacock,A. J. Suddens J. Chem. Soc. 1964 4053
  • 2. Ligand-substitution reactions of neutral and cationic allyl(cyclo-octa-1,5-diene)platinum complexes
    Neil M. Boag,Michael Green,John L. Spencer,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1980 1208
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:823-39-2)2-Amino-3,4-dimethylpyridine
A856058
Pureza:99%
Quantidade:5g
Preço ($):296.0